Bta-188

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

314062-80-1 |

|---|---|

Molecular Formula |

C21H28N4O2 |

Molecular Weight |

368.5 g/mol |

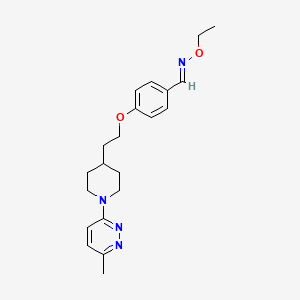

IUPAC Name |

(E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine |

InChI |

InChI=1S/C21H28N4O2/c1-3-27-22-16-19-5-7-20(8-6-19)26-15-12-18-10-13-25(14-11-18)21-9-4-17(2)23-24-21/h4-9,16,18H,3,10-15H2,1-2H3/b22-16+ |

InChI Key |

LNKHWGSSSPTTHB-CJLVFECKSA-N |

Isomeric SMILES |

CCO/N=C/C1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C |

Canonical SMILES |

CCON=CC1=CC=C(C=C1)OCCC2CCN(CC2)C3=NN=C(C=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

BTA-188: An In-Depth Technical Guide on its Mechanism of Action as a Picornavirus Capsid-Binding Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-188 is a potent, orally bioavailable antiviral compound belonging to the class of pyridazinyl oxime ethers. It exhibits broad-spectrum activity against a wide range of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and various enteroviruses (EV), which are responsible for a spectrum of severe human diseases. The core mechanism of action of this compound is the inhibition of viral entry into the host cell through direct binding to the viral capsid. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.

Core Mechanism of Action: Capsid Stabilization and Inhibition of Uncoating

This compound is a member of a class of antiviral agents known as capsid binders. These small molecules target a highly conserved hydrophobic pocket located within the viral protein 1 (VP1) of the picornavirus capsid.[1] The binding of this compound into this pocket has a profound stabilizing effect on the entire virion.[2]

The uncoating of the viral genome is a critical step in the picornavirus life cycle. This process is triggered by the interaction of the virus with host cell receptors, which induces conformational changes in the capsid, leading to the release of the viral RNA into the cytoplasm. This compound, by occupying the VP1 hydrophobic pocket, effectively locks the capsid in a rigid, non-infectious conformation. This stabilization prevents the necessary conformational rearrangements required for uncoating, thereby halting the infection at an early stage.[2]

The VP1 pocket normally contains a lipid molecule, often referred to as a "pocket factor," which is displaced upon receptor binding to facilitate uncoating. Capsid-binding inhibitors like this compound compete with this pocket factor for binding, but with a much higher affinity, thus preventing the initiation of the uncoating process.

dot

Caption: this compound binds to the VP1 pocket, preventing uncoating and subsequent viral replication.

Quantitative Antiviral Activity

The antiviral potency of this compound has been evaluated against a broad panel of picornavirus serotypes using cytopathic effect (CPE) inhibition assays. The 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values, along with the 50% cytotoxic concentration (CC50) in host cells, are summarized below. These data demonstrate the potent and selective antiviral activity of this compound.

| Virus Serotype/Isolate | IC50 (nM) | IC90 (nM) | CC50 (nM) | Cell Line |

| Human Rhinovirus (HRV) | ||||

| HRV-2 | 0.8 | 11 | ≥4,588 | HeLa |

| Selected HRV Serotypes | 0.5 - 6,701 | - | ≥4,588 | HeLa |

| Clinical Isolates (n=3) | - | - | ≥4,588 | HeLa |

| Enterovirus (EV) | ||||

| Enterovirus 71 (EV71) | 82 | 109 | ≥4,588 | Vero |

| Poliovirus (Sabin) | 82 | - | ≥4,588 | - |

| Coxsackievirus A | 773 - 3,608 | - | ≥4,588 | - |

| Coxsackievirus B | 773 - 3,608 | - | ≥4,588 | - |

| Echovirus | 193 - 5,155 | - | ≥4,588 | - |

| Data compiled from a study by Barnard et al. (2004).[1] |

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay by Neutral Red Uptake

This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

Methodology:

-

Cell Seeding: Near-confluent monolayers of a suitable host cell line (e.g., HeLa for HRV, Vero for EV71) are prepared in 96-well microtiter plates.

-

Compound Dilution: this compound is serially diluted (typically in half-log10 increments) in cell culture medium.

-

Infection and Treatment: An equal volume of virus suspension, diluted to a multiplicity of infection (MOI) that causes 100% CPE in 5-7 days (typically 0.001 to 0.01), is added to the cell monolayers immediately after the addition of the diluted compound. Each concentration is tested in quadruplicate.

-

Incubation: Plates are incubated at 37°C in a humidified 5% CO2 atmosphere until CPE is complete in the virus control wells.

-

Staining: The culture medium is removed, and a solution of Neutral Red (NR) dye is added to each well. The plate is incubated to allow for the uptake of the dye by viable cells.

-

Quantification: The unincorporated dye is removed by washing, and the dye taken up by the cells is extracted. The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: Absorbance values are expressed as a percentage of the untreated, uninfected cell controls. The IC50 is calculated by regression analysis of the dose-response curve.[1]

dot

Caption: Workflow for the Cytopathic Effect (CPE) inhibition assay.

Resistance Studies

The emergence of drug-resistant viral strains can provide valuable insights into the mechanism of action of an antiviral compound.

Methodology:

-

Virus Propagation in the Presence of Inhibitor: A picornavirus (e.g., EV-D68) is passaged in cell culture in the presence of sub-optimal concentrations of this compound.

-

Dose Escalation: With each subsequent passage, the concentration of this compound is gradually increased.

-

Monitoring Resistance: The IC50 of the passaged virus is determined at regular intervals to monitor for the emergence of a resistant phenotype.

-

Genotypic Analysis: Once a significant increase in the IC50 is observed, the genome of the resistant virus is sequenced, with a particular focus on the capsid-encoding region (P1).

-

Identification of Mutations: Mutations that are present in the resistant virus but absent in the wild-type virus are identified. These mutations often map to the drug-binding site or regions that allosterically affect drug binding.

For other capsid-binding inhibitors, resistance mutations have been identified in the VP1 protein, confirming the location of the binding pocket.[3]

Signaling Pathways and Molecular Interactions

The interaction of this compound with the viral capsid is a direct physical interaction and does not directly involve host cell signaling pathways in its primary mechanism of action. The key molecular interaction is the high-affinity binding of this compound to the hydrophobic pocket within VP1.

dot

Caption: Logical relationship of this compound's molecular interactions.

Conclusion

This compound is a potent picornavirus inhibitor that acts through a well-defined mechanism of capsid binding and stabilization. Its ability to prevent viral uncoating makes it an attractive candidate for the treatment of infections caused by a broad range of rhinoviruses and enteroviruses. The quantitative data presented in this guide underscore its high potency and selectivity. Further research, including crystallographic studies of this compound in complex with the viral capsid and detailed pharmacokinetic and pharmacodynamic analyses, will be crucial for its continued development as a therapeutic agent.

References

- 1. In Vitro Activity of Expanded-Spectrum Pyridazinyl Oxime Ethers Related to Pirodavir: Novel Capsid-Binding Inhibitors with Potent Antipicornavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SDZ 35-682, a new picornavirus capsid-binding agent with potent antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

Bta-188: A Technical Guide to a Potent Antipicornavirus Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bta-188 is a novel, orally bioavailable pyridazinyl oxime ether demonstrating potent in vitro activity against a broad spectrum of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and other enteroviruses. As a capsid-binding inhibitor, this compound represents a promising chemotherapeutic agent for the treatment of infections caused by the Picornaviridae family of viruses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, in vitro efficacy, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound is chemically identified as (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₈N₄O₂ |

| Molecular Weight | 368.47 g/mol |

| IUPAC Name | (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine |

| CAS Number | 314062-80-1 |

| SMILES | CCO/N=C/c1ccc(cc1)OCCC2CCN(CC2)c3ccc(C)nn3 |

| InChI Key | LNKHWGSSSPTTHB-CJLVFECKSA-N |

Mechanism of Action: Viral Capsid Inhibition

This compound functions as a capsid-binding inhibitor, a mechanism shared with its predecessor compound, pirodavir. This class of antiviral agents directly interacts with the viral capsid, the protein shell that encloses the viral genome. By binding to the capsid, this compound is thought to stabilize the virion, thereby preventing the conformational changes necessary for uncoating and the subsequent release of viral RNA into the host cell cytoplasm. This inhibition occurs at an early stage of the viral replication cycle. A key advantage of this direct antiviral mechanism is its activity against a wide range of rhinovirus serotypes, irrespective of the specific host cell receptor they utilize for entry (e.g., ICAM-1 or the LDL receptor).[1][2]

References

An In-Depth Technical Guide to BTA-188 (CAS Number: 314062-80-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTA-188 is a potent, orally active antiviral compound identified as a capsid-binding inhibitor of picornaviruses, particularly human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] As a pyridazinyl oxime ether, this compound represents an important chemotype in the development of antipicornaviral agents.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and known metabolic liabilities. The information is presented to support further research and development in the field of antiviral therapeutics.

Core Compound Information

| Property | Value | Source |

| Compound Name | This compound | [1][2] |

| CAS Number | 314062-80-1 | [2] |

| Molecular Formula | C21H28N4O2 | [2] |

| Molecular Weight | 368.47 g/mol | |

| Chemical Name | Benzaldehyde, 4-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-, O-ethyloxime | [2] |

| Synonyms | BTA 188, (E)-N-ethoxy-1-[4-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]phenyl]methanimine | [2] |

Mechanism of Action: Capsid Binding and Uncoating Inhibition

This compound exerts its antiviral effect through a well-established mechanism for "WIN-like" compounds: direct binding to the viral capsid. Specifically, it targets a hydrophobic pocket within the viral protein 1 (VP1). This binding event stabilizes the viral capsid, preventing the conformational changes necessary for the uncoating process and the subsequent release of the viral RNA genome into the cytoplasm of the host cell. By inhibiting uncoating, this compound effectively halts the viral replication cycle at an early stage.

DOT Script for this compound Mechanism of Action

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a range of picornaviruses. The following table summarizes the available quantitative data on its efficacy.

| Virus | Assay Type | Cell Line | Endpoint | Value |

| Human Rhinovirus 2 (HRV-2) | CPE Inhibition | - | IC50 | 0.8 nM |

| CPE Inhibition | - | IC90 | 11 nM | |

| Enterovirus | CPE Inhibition | - | IC50 | 82 nM |

| CPE Inhibition | - | IC90 | 109 nM |

CPE: Cytopathic Effect; IC50: 50% Inhibitory Concentration; IC90: 90% Inhibitory Concentration.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity

This assay is a common method to determine the in vitro efficacy of an antiviral compound by measuring the prevention of virus-induced cell death.

-

Cell Seeding: Host cells susceptible to the target virus (e.g., HeLa cells for rhinoviruses, RD cells for enteroviruses) are seeded in 96-well microtiter plates and incubated to form a confluent monolayer.

-

Compound Dilution: this compound is serially diluted to a range of concentrations.

-

Infection and Treatment: The cell culture medium is removed, and the cells are infected with a standardized amount of virus. Subsequently, the different dilutions of this compound are added to the wells. Control wells with uninfected cells, infected untreated cells, and uninfected cells treated with the compound are included.

-

Incubation: The plates are incubated for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).

-

CPE Assessment: The plates are examined microscopically to determine the extent of CPE in each well. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT, XTT) or by staining with crystal violet.

-

Data Analysis: The concentration of this compound that inhibits CPE by 50% (IC50) and 90% (IC90) is calculated by plotting the percentage of CPE inhibition against the drug concentration.

DOT Script for CPE Inhibition Assay Workflow

Pharmacokinetics, Metabolism, and Toxicology

While this compound showed promising initial pharmacokinetic and toxicity profiles, further studies revealed undesirable metabolic liabilities. This led to the development of its successor, BTA798 (vapendavir), which exhibits improved metabolic stability. Specific quantitative data on the pharmacokinetics, metabolism, and toxicology of this compound are not extensively available in the public domain, likely due to the shift in focus to the development of BTA798.

Conclusion and Future Perspectives

This compound is a significant compound in the study of antipicornaviral agents, demonstrating the potential of capsid-binding inhibitors. Although its development was superseded by a metabolically more stable analogue, the data on this compound provides a valuable reference for the design and evaluation of new antiviral drugs targeting picornaviruses. Further research could focus on fully characterizing the metabolic pathways of this compound to better understand the structure-activity and structure-metabolism relationships within this class of compounds. Such studies would be instrumental in the rational design of future antiviral candidates with improved efficacy and safety profiles.

References

Unraveling the Antiviral Profile of Bta-188: A Technical Overview

An In-depth Examination of a Novel Antiviral Candidate for Researchers and Drug Development Professionals

Introduction

The emergence of novel and re-emerging viral pathogens presents a continuous and significant threat to global public health. The development of broad-spectrum antiviral agents is a critical priority for the scientific and medical communities. This technical guide provides a comprehensive overview of the antiviral spectrum of Bta-188, a promising investigational agent. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the field of virology and antiviral therapeutics.

Based on a thorough review of available scientific literature, there is currently no public information available regarding a specific antiviral compound designated as This compound . Searches for "this compound" in scientific databases and clinical trial registries did not yield any results pertaining to an antiviral agent. The prefix "Bta" is often associated with molecules derived from Bos taurus (cattle), such as microRNAs (e.g., Bta-miR-34b, Bta-miR-493), which have been studied for their roles in cellular processes like proliferation and apoptosis through signaling pathways such as MEK/ERK.[1][2] However, these are not small-molecule antiviral drugs.

Other compounds with the numerical designator "188" have been identified in different therapeutic areas, but none are antiviral agents named this compound. These include:

-

ATA188 : An investigational therapy for progressive multiple sclerosis.[3]

-

TAK-188 : An anti-CCR8 antibody-drug conjugate for advanced solid tumors.[4]

-

Poloxamer 188 : A non-ionic block copolymer with cell membrane-sealing properties.[5]

-

DAIICHI-DS7300-188 : An antibody-drug conjugate being studied in small cell lung cancer.

Given the absence of specific data for a compound named "this compound," this guide will, for illustrative purposes, outline the typical experimental framework and data presentation that would be expected for a novel antiviral candidate. This will include hypothetical data tables, detailed experimental methodologies, and diagrams of relevant signaling pathways that are commonly investigated in antiviral research. This framework can serve as a template for the evaluation and presentation of data for new antiviral compounds.

Hypothetical Antiviral Activity of a Novel Compound

For a novel antiviral agent, a comprehensive in vitro evaluation against a panel of viruses is the first step in determining its spectrum of activity. The following table summarizes hypothetical quantitative data for a theoretical antiviral compound.

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Orthomyxoviridae | Influenza A virus (H1N1) | MDCK | 0.5 | >100 | >200 |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 1.2 | >100 | >83.3 |

| Flaviviridae | Zika Virus | Huh-7 | 2.5 | >100 | >40 |

| Picornaviridae | Rhinovirus 14 | HeLa | 5.0 | >100 | >20 |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | >50 | >100 | N/A |

Caption: Hypothetical antiviral activity and cytotoxicity of a novel compound.

Standard Experimental Protocols in Antiviral Research

Detailed and reproducible experimental protocols are essential for the validation of antiviral activity. Below are standard methodologies that would be employed to generate the data presented above.

Cell Culture and Virus Propagation

-

Cell Lines: Madin-Darby Canine Kidney (MDCK), Vero E6, Huh-7, and HeLa cells would be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells would be cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Virus Stocks: Influenza A/PR/8/34 (H1N1), SARS-CoV-2 (USA-WA1/2020), Zika Virus (MR 766), Rhinovirus 14 (VR-284), and Herpes Simplex Virus 1 (KOS) would be propagated in their respective permissive cell lines. Viral titers would be determined by plaque assay or TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay

The potential toxicity of a compound on host cells is a critical parameter.

Caption: Workflow for determining compound cytotoxicity (CC₅₀).

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The culture medium is replaced with fresh medium containing two-fold serial dilutions of the test compound.

-

Plates are incubated for 48 to 72 hours at 37°C.

-

Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

The 50% cytotoxic concentration (CC₅₀) is calculated by non-linear regression analysis of the dose-response curve.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit virus-induced cell death.

Caption: Workflow for the Plaque Reduction Assay (EC₅₀).

-

Confluent monolayers of cells in 6-well plates are infected with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaque-forming units (PFU) per well.

-

After a 1-hour adsorption period, the inoculum is removed, and the cells are washed.

-

An overlay medium (e.g., containing 1.2% Avicel®) with serial dilutions of the test compound is added.

-

Plates are incubated until visible plaques are formed.

-

Cells are fixed with 4% paraformaldehyde and stained with a crystal violet solution.

-

Plaques are counted, and the 50% effective concentration (EC₅₀) is determined by analyzing the dose-dependent reduction in plaque numbers.

Investigation of a Hypothetical Mechanism of Action: Targeting the NF-κB Signaling Pathway

Many viruses manipulate host signaling pathways to facilitate their replication. A common target for antiviral intervention is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of the inflammatory response. A hypothetical antiviral compound could exert its effect by inhibiting this pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

In this hypothetical model, viral pathogen-associated molecular patterns (PAMPs) are recognized by host pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) or RIG-I-like receptors (RLRs). This triggers a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitor of NF-κB, IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory and pro-viral genes. A compound like the hypothetical "this compound" could inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and subsequent gene expression, which would curtail viral replication and the associated inflammatory response.

While there is no available information on an antiviral agent named this compound, the framework provided in this technical guide illustrates the standard approach for characterizing the antiviral spectrum and mechanism of action of a novel compound. This includes the generation of robust quantitative data on antiviral efficacy and cytotoxicity, the use of detailed and standardized experimental protocols, and the elucidation of the molecular pathways targeted by the compound. Future research and publications will be necessary to determine if a compound with the designation this compound exists and to characterize its potential as an antiviral therapeutic.

References

- 1. Bta-miR-34b inhibits proliferation and promotes apoptosis via the MEK/ERK pathway by targeting MAP2K1 in bovine primary Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bta-miR-34b inhibits proliferation and promotes apoptosis via the MEK/ERK pathway by targeting MAP2K1 in bovine primary Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Capsid-Binding Properties of Bta-188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the capsid-binding properties of Bta-188, a potent antiviral agent. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of its operational framework.

Introduction to this compound

This compound is a pyridazinyl oxime ether that has demonstrated significant inhibitory activity against picornaviruses, particularly human rhinoviruses (HRV) and enterovirus 71 (EV71).[1] As a member of the capsid-binding inhibitor class of antiviral compounds, this compound's mechanism of action involves direct interaction with the viral capsid, preventing the release of the viral genome into the host cell. This guide will delve into the specifics of this interaction and the methodologies used to characterize it.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a range of picornaviruses. The following tables summarize the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values for this compound against various Human Rhinovirus (HRV) serotypes and Enterovirus 71 (EV71).

Table 1: Antiviral Activity of this compound against Human Rhinovirus (HRV) Serotypes

| Virus Serotype | IC50 (nM) | IC90 (nM) |

| HRV-2 | 0.8 | 11 |

| Other reported serotypes | 0.5 - 6,701 | Not widely reported |

Data compiled from publicly available research.[1][2] The wide range in IC50 values reflects the natural diversity in susceptibility among different HRV serotypes.

Table 2: Antiviral Activity of this compound against Enterovirus 71 (EV71)

| Virus Strain | IC50 (nM) | IC90 (nM) |

| EV71 | 82 | 109 |

Data for EV71 demonstrates the potency of this compound against this significant pathogen.[1][2]

Mechanism of Action: Capsid Binding and Uncoating Inhibition

This compound, like other capsid-binding inhibitors such as pleconaril, targets a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[1][2] This binding event stabilizes the capsid structure, thereby preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell.

The binding site is located beneath the "canyon," a depression on the viral surface that is responsible for binding to host cell receptors.[3][4] By occupying this pocket, this compound effectively locks the capsid in a non-infectious state.

Signaling Pathway and Logical Relationship of this compound's Action

The following diagram illustrates the logical steps involved in the antiviral action of this compound.

Caption: Mechanism of this compound antiviral activity.

Experimental Protocols

The characterization of this compound's antiviral properties relies on several key in vitro assays. The following are detailed methodologies for these experiments.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a fundamental method for quantifying the ability of a compound to inhibit virus-induced cell death.

Protocol:

-

Cell Seeding: Seed near-confluent monolayers of a suitable host cell line (e.g., HeLa, RD, or KB cells) in 96-well microtiter plates.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection and Treatment: Add the diluted this compound to the cell monolayers. Immediately after, add the virus at a multiplicity of infection (MOI) that causes 100% CPE in control wells within 5-7 days.

-

Incubation: Incubate the plates at 37°C in a humidified CO2 incubator.

-

CPE Observation: Visually inspect the plates daily for the appearance of cytopathic effects and compare the treated wells to the virus-only and cell-only controls.

-

Quantification: Quantify the CPE inhibition, often by using a neutral red uptake assay.

Neutral Red (NR) Uptake Assay

This assay provides a quantitative measure of cell viability, which is used to determine the IC50 of the antiviral compound and the 50% cytotoxic concentration (CC50).

Protocol:

-

Perform CPE Inhibition Assay: Follow steps 1-4 of the CPE inhibition assay.

-

Staining: After the incubation period, remove the culture medium and add a solution of neutral red dye to the wells. Incubate for a period to allow viable cells to take up the dye.

-

Wash and Elute: Wash the wells to remove excess dye. Then, add a destaining solution to elute the dye from the cells.

-

Spectrophotometry: Measure the absorbance of the eluted dye at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the IC50 and CC50 values from the dose-response curves.

Experimental Workflow Diagram

The following diagram illustrates the workflow for determining the antiviral activity of this compound.

References

- 1. VP1 Sequencing of All Human Rhinovirus Serotypes: Insights into Genus Phylogeny and Susceptibility to Antiviral Capsid-Binding Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of human enterovirus 71 in complex with a capsid-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhinoviruses and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhinovirus Inhibitors: Including a New Target, the Viral RNA - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of BTA-188 (Vapendavir) Against Rhinovirus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human rhinoviruses (HRVs) are the predominant cause of the common cold and are significant contributors to exacerbations of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The development of effective antiviral therapies against rhinovirus remains a key objective in respiratory medicine. This technical guide provides an in-depth overview of the in vitro efficacy of BTA-188, more commonly known as Vapendavir (formerly BTA-798), a potent antiviral compound targeting rhinovirus. While the specific designation "this compound" does not correspond to a widely recognized antiviral in scientific literature, the context of rhinovirus research strongly indicates that the intended subject is Vapendavir, a well-documented anti-rhinoviral agent. This guide will therefore focus on the available data for Vapendavir.

Vapendavir is a capsid-binding agent that inhibits viral replication by interfering with the early stages of the viral life cycle.[1][2][3] This document summarizes the quantitative data on its antiviral activity, details the experimental protocols for its evaluation, and illustrates the key mechanisms and workflows through diagrams.

Data Presentation: In Vitro Antiviral Activity

While extensive public data on the specific IC50 and EC50 values of Vapendavir against a broad panel of rhinovirus serotypes is limited, its potent activity has been demonstrated in various studies. For context, data for the parent compound, pirodavir, and for Vapendavir against other picornaviruses are presented below. Vapendavir has been shown to be active against 97% of tested rhinoviruses.[4][5][6]

| Compound | Virus | Assay Type | Cell Line | Potency (EC50/IC50) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Pirodavir | Rhinovirus (80% of 100 serotypes) | CPE Reduction | - | ~0.064 µM | >100 µM | >1562 | [7] |

| Vapendavir (BTA-798) | Enterovirus 71 (EV71) | CPE Reduction | - | 0.5-1.4 µM | Not Reported | Not Reported | [8] |

Note: The lack of comprehensive, publicly available IC50/EC50 data for Vapendavir against a wide range of rhinovirus serotypes is a limitation. The data for pirodavir and EV71 are included to provide a general understanding of the potency of this class of compounds.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death.

a. Materials:

-

HeLa cells (Ohio or H1-HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Human Rhinovirus (e.g., HRV-14, HRV-16)

-

Vapendavir (BTA-798)

-

96-well cell culture plates

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Microplate reader

b. Procedure:

-

Seed HeLa cells in 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1.5 x 10^4 cells/well).

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of Vapendavir in cell culture medium.

-

After 24 hours, when the cell monolayer is confluent, remove the growth medium.

-

Add the serially diluted compound to the wells in triplicate. Include wells with virus only (virus control) and cells only (cell control).

-

Add a predetermined amount of rhinovirus (e.g., 100 TCID50) to all wells except the cell control wells.

-

Incubate the plates at 33°C (optimal temperature for rhinovirus replication) in a humidified 5% CO2 incubator for 3-5 days, or until the virus control wells show approximately 90% CPE.

-

After the incubation period, discard the medium and stain the cells with Crystal Violet solution for 10-15 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding a suitable solvent (e.g., methanol or a solution of 1% SDS in PBS).

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the viral cytopathic effect by 50%.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.

a. Materials:

-

HeLa cells (Ohio)

-

6-well or 12-well cell culture plates

-

Human Rhinovirus (e.g., HRV-14)

-

Vapendavir (BTA-798)

-

Overlay medium (e.g., containing 0.7% low-melt agarose or carboxymethyl cellulose in culture medium)

-

Crystal Violet staining solution

b. Procedure:

-

Seed HeLa cells in 6-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the rhinovirus stock.

-

Infect the cell monolayers with the diluted virus for 1 hour at 33°C to allow for viral adsorption.

-

During the adsorption period, prepare serial dilutions of Vapendavir in the overlay medium.

-

After adsorption, remove the virus inoculum and wash the cell monolayers with PBS.

-

Add the overlay medium containing the different concentrations of Vapendavir to the respective wells.

-

Incubate the plates at 33°C in a humidified 5% CO2 incubator for 3-4 days to allow for plaque formation.

-

After incubation, fix the cells with a formaldehyde solution and then stain with Crystal Violet.

-

Count the number of plaques in each well.

-

The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[9]

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of Vapendavir

Vapendavir is a capsid-binding inhibitor. It targets a hydrophobic pocket within the viral protein 1 (VP1) of the rhinovirus capsid.[1][2][3] Binding of Vapendavir to this pocket stabilizes the capsid, thereby preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the host cell cytoplasm. This effectively halts the viral replication process at a very early stage.

Caption: Vapendavir's mechanism of action.

Experimental Workflow: In Vitro Efficacy Testing

The following diagram illustrates the general workflow for evaluating the in vitro efficacy of an antiviral compound like Vapendavir against rhinovirus.

References

- 1. Comparative analysis of the molecular mechanism of resistance to vapendavir across a panel of picornavirus species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. virtus-rr.com [virtus-rr.com]

- 5. Altesa BioSciences Reports Positive Phase 2 Vapendavir Results in COPD Rhinovirus Study [synapse.patsnap.com]

- 6. hcplive.com [hcplive.com]

- 7. Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Immunization with Live Human Rhinovirus (HRV) 16 Induces Protection in Cotton Rats against HRV14 Infection [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Bta-188 (Poloxamer 188) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bta-188, more commonly known as Poloxamer 188 (P188), is a non-ionic block copolymer surfactant. In cell culture, it is primarily utilized as a shear-protective agent, safeguarding cells from hydrodynamic stress in various applications, including bioreactors, suspension cultures, and during pipetting or centrifugation. Its membrane-sealing properties also offer protection against cell damage and apoptosis, making it a valuable supplement in numerous cell culture systems. This document provides detailed application notes and protocols for the effective use of Poloxamer 188 in cell culture experiments.

While "Bta" can also be a prefix for Bos taurus (bovine) microRNAs (e.g., bta-miR-34b), this document will focus on Poloxamer 188, the most likely subject of interest given the "this compound" query in a general cell culture context. A brief section at the end will address the potential relevance of bovine-derived microRNAs.

Mechanism of Action

Poloxamer 188 integrates into damaged cell membranes, effectively "sealing" pores and preventing the leakage of intracellular contents and the influx of harmful extracellular substances.[1] This action helps to maintain cellular integrity and viability, particularly under conditions of mechanical stress. Additionally, Poloxamer 188 has been shown to reduce apoptosis and inflammation, further contributing to its protective effects.

A proposed mechanism for its protective action involves the stabilization of the cell membrane, thereby preventing the activation of damaging pathways that can be triggered by membrane disruption.[1]

Core Applications in Cell Culture

-

Shear Stress Protection: In suspension cultures and bioreactors, Poloxamer 188 protects cells from damage caused by agitation and sparging.

-

Cryopreservation: It can be used as an additive in freezing media to improve post-thaw cell viability.

-

High-Density Cultures: In high-density cell culture, Poloxamer 188 can enhance transduction efficiency for gene therapy applications.[2]

-

In Vitro Injury Models: It is used to study and mitigate cellular damage in models of traumatic injury and ischemia/reperfusion.[3]

Quantitative Data Summary

The optimal concentration of Poloxamer 188 can vary depending on the cell type and the specific application. The following table summarizes concentrations and observed effects from various studies.

| Application | Cell Type | Concentration Range | Observed Effects |

| Shear Protection | CHO Cells | 0.1% (w/v) | Protection against hydrodynamic stress in suspension culture. |

| Post-Injury Protection | Mouse Brain Microvascular Endothelial Cells | 10 µM, 100 µM, 1 mM | Enhanced cell number/viability and metabolic activity; prevention of increased cytotoxicity after mild-to-moderate injury.[3] |

| Modulation of Immune Cells | Human Polymorphonuclear (PMN) cells | 0.5 - 15 mg/mL | Dose-dependent effects on superoxide anion production and CD11b expression.[4] |

| Lentiviral Transduction | Human CD34+ cells | Not specified | Used as an adjuvant to improve transduction efficiency in high-density cultures.[2] |

Experimental Protocols

Protocol 1: General Use of Poloxamer 188 for Shear Stress Protection in Suspension Culture

This protocol provides a general guideline for using Poloxamer 188 to protect suspension cells from mechanical stress.

Materials:

-

Poloxamer 188 (cell culture grade)

-

Appropriate basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Serum (e.g., Fetal Bovine Serum, FBS), if required for the cell line

-

Suspension cell line

-

Spinner flask or shaker flask

-

Sterile pipettes and tubes

Procedure:

-

Prepare Poloxamer 188 Stock Solution:

-

Prepare a 10% (w/v) stock solution of Poloxamer 188 in phosphate-buffered saline (PBS) or cell culture grade water.

-

Sterilize the solution by filtering it through a 0.22 µm filter.

-

Store the stock solution at 4°C.

-

-

Prepare Complete Culture Medium:

-

Prepare the complete culture medium containing the required basal medium, serum, and other supplements.

-

Add the Poloxamer 188 stock solution to the complete medium to a final concentration of 0.1% (w/v). For example, add 1 mL of the 10% stock solution to 99 mL of complete medium.

-

Warm the medium to 37°C before use.

-

-

Subculturing Suspension Cells:

-

Transfer the desired volume of cell suspension to a sterile centrifuge tube.

-

Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-10 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in the pre-warmed complete medium containing 0.1% Poloxamer 188.

-

Transfer the cell suspension to the spinner or shaker flask.

-

-

Incubation:

-

Incubate the cells at the appropriate temperature and CO2 concentration for the specific cell line.

-

Monitor cell viability and density regularly using a hemocytometer and trypan blue exclusion assay.

-

Protocol 2: Assessing the Protective Effect of Poloxamer 188 in an In Vitro Injury Model

This protocol is adapted from a study on mouse brain microvascular endothelial cells and can be modified for other cell types.[3]

Materials:

-

Mouse Brain Microvascular Endothelial Cells (or other cell type of interest)

-

Complete culture medium

-

Poloxamer 188

-

Cell viability assay kit (e.g., CyQUANT)

-

Cytotoxicity assay kit (e.g., LDH release assay)

-

96-well plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the experiment.

-

Incubate the cells under standard conditions (37°C, 5% CO2).

-

-

Induction of Injury (Example: Hypoxia/Reoxygenation):

-

Induce injury to the cells. For a hypoxia model, this can be done by placing the cells in a hypoxic chamber (e.g., 1% O2) for a defined period (e.g., 5 or 15 hours).[3]

-

-

Treatment with Poloxamer 188:

-

Following the injury period, replace the medium with fresh, pre-warmed medium containing different concentrations of Poloxamer 188 (e.g., 10 µM, 100 µM, 1 mM).[3] A control group should receive medium without Poloxamer 188.

-

Incubate the cells for a defined "reperfusion" or recovery period (e.g., 2 hours).[3]

-

-

Assessment of Cell Viability and Cytotoxicity:

-

Data Analysis:

-

Compare the viability and cytotoxicity data between the untreated control group and the Poloxamer 188-treated groups to determine the protective effect of the compound.

-

Signaling Pathways and Experimental Workflows

The protective effects of Poloxamer 188 are primarily attributed to its biophysical interaction with the cell membrane rather than modulating a specific signaling pathway. However, its action can indirectly influence downstream signaling events related to cell death and inflammation.

Caption: Workflow for evaluating the protective effects of Poloxamer 188.

Alternative Interpretation: Bos taurus (bta-) microRNAs

The prefix "Bta-" is also standard nomenclature for microRNAs derived from Bos taurus (cow). Several studies have investigated the role of specific bta-miRNAs in regulating cellular processes in bovine cells. For instance, bta-miR-34b has been shown to inhibit proliferation and promote apoptosis in bovine primary Sertoli cells by targeting the MEK/ERK signaling pathway.[5][6] Similarly, bta-miR-493 has been implicated in regulating bovine preadipocyte differentiation through the TGFβ/BMP and p38MAPK signaling pathways.[7]

Should your research involve bovine cell culture and the regulation of specific cellular processes by microRNAs, investigating specific "bta-miRNAs" may be relevant. The experimental approaches for studying these microRNAs typically involve miRNA mimics or inhibitors, luciferase reporter assays to validate targets, and analysis of downstream signaling pathways.

Caption: Simplified bta-miR-34b signaling pathway in bovine Sertoli cells.

Conclusion

Poloxamer 188 is a versatile and valuable reagent in cell culture, offering significant protection against mechanical stress and cellular injury. The provided protocols offer a starting point for its application, and researchers are encouraged to optimize concentrations and conditions for their specific cell types and experimental systems. While the query "this compound" most likely refers to Poloxamer 188, the potential relevance of Bos taurus microRNAs should be considered in the context of bovine cell research.

References

- 1. Poloxamer 188 (P188) as a Membrane Resealing Reagent in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Efficiency Lentiviral Transduction of Human CD34+ Cells in High-Density Culture with Poloxamer and Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Poloxamer 188 Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of Poloxamer 188 on human PMN cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bta-miR-34b inhibits proliferation and promotes apoptosis via the MEK/ERK pathway by targeting MAP2K1 in bovine primary Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bta-miR-34b inhibits proliferation and promotes apoptosis via the MEK/ERK pathway by targeting MAP2K1 in bovine primary Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bta-miR-493 Inhibits Bovine Preadipocytes Differentiation by Targeting BMPR1A via the TGFβ/BMP and p38MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Bta-188: Application Notes and Protocols for In Vitro Studies

Initial investigations into the publicly available scientific literature and databases did not yield specific information for a compound designated as "Bta-188." It is possible that "this compound" may be an internal compound identifier, a recently developed molecule not yet described in published literature, or a potential typographical error.

The search results did, however, provide information on other molecules with "Bta-" and "-188" in their nomenclature, which are distinct entities:

-

Bta-miRNA: The "Bta-" prefix is commonly used in molecular biology to denote molecules originating from Bos taurus (cattle). For example, "bta-miR-34b" and "bta-miR-493" are microRNAs that have been studied in bovine cells. These studies focus on their roles in cellular processes like proliferation, apoptosis, and differentiation through various signaling pathways.[1][2][3]

-

Poloxamer 188: This is a non-ionic block copolymer surfactant. In some in vitro studies, it has been investigated for its protective effects on cells, particularly in models of traumatic brain injury.[4]

Given the absence of specific data for "this compound," this document will provide a generalized framework and example protocols that researchers can adapt once the specific nature and mechanism of action of this compound are identified. The provided tables and diagrams are illustrative and should be populated with experimental data specific to this compound.

I. General Application Notes for In Vitro Characterization of a Novel Compound

When approaching the in vitro characterization of a new compound like this compound, a tiered experimental approach is recommended.

-

Compound Preparation and Storage:

-

Solubility Testing: Determine the optimal solvent for this compound (e.g., DMSO, ethanol, PBS). The final concentration of the solvent in cell culture media should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

-

Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen solvent. Aliquot and store at an appropriate temperature (-20°C or -80°C) to maintain stability and avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in cell culture medium immediately before each experiment.

-

-

Initial Cytotoxicity and Proliferation Assays:

-

It is crucial to first determine the concentration range at which this compound affects cell viability. This will inform the dosages for subsequent functional assays.

-

Common assays include MTT, XTT, or CellTiter-Glo® to assess metabolic activity, and trypan blue exclusion or live/dead staining for cell membrane integrity.

-

-

Functional Assays:

-

Based on the hypothesized mechanism of action of this compound, select appropriate functional assays. These could include assays for:

-

Apoptosis (e.g., Annexin V/PI staining, caspase activity assays).

-

Cell cycle analysis (e.g., propidium iodide staining and flow cytometry).

-

Migration and invasion (e.g., wound healing assay, transwell migration assay).

-

Protein expression and signaling pathway activation (e.g., Western blotting, ELISA, reporter gene assays).

-

-

II. Example Experimental Protocols

The following are example protocols that would be relevant for characterizing a novel compound. These need to be optimized for the specific cell type and experimental question.

Protocol 1: Determination of IC50 using MTT Assay

This protocol aims to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value using appropriate software.

Protocol 2: Western Blot Analysis of a Target Signaling Pathway

This protocol is for assessing the effect of this compound on the protein expression and phosphorylation status of key components of a signaling pathway.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound

-

6-well cell culture plates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the proteins of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

III. Data Presentation

Quantitative data from in vitro studies of this compound should be summarized in tables for clarity and ease of comparison.

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | Incubation Time (h) | IC50 (µM) |

| Cell Line A | 24 | Data |

| 48 | Data | |

| 72 | Data | |

| Cell Line B | 24 | Data |

| 48 | Data | |

| 72 | Data |

Table 2: Effect of this compound on Protein Expression

| Protein Target | Cell Line | This compound Conc. (µM) | Fold Change vs. Control |

| Protein X | Cell Line A | 1 | Data |

| 10 | Data | ||

| p-Protein Y | Cell Line A | 1 | Data |

| 10 | Data |

IV. Visualization of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

Example Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

Caption: Hypothetical signaling pathway inhibited by this compound.

Example Experimental Workflow

This diagram outlines a typical workflow for assessing the in vitro effects of a compound.

References

- 1. Bta-miR-34b inhibits proliferation and promotes apoptosis via the MEK/ERK pathway by targeting MAP2K1 in bovine primary Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bta-miR-34b inhibits proliferation and promotes apoptosis via the MEK/ERK pathway by targeting MAP2K1 in bovine primary Sertoli cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bta-miR-493 Inhibits Bovine Preadipocytes Differentiation by Targeting BMPR1A via the TGFβ/BMP and p38MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Poloxamer 188 Exerts Direct Protective Effects on Mouse Brain Microvascular Endothelial Cells in an In Vitro Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

BTA-188: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BTA-188 is a potent, orally bioavailable antiviral compound identified as a capsid-binding inhibitor. Its primary activity is against picornaviruses, including a broad range of human rhinovirus (HRV) serotypes, the primary causative agents of the common cold, and enteroviruses such as Enterovirus 71 (EV71), which can cause severe neurological disease. As a member of the pyridazinyl oxime ether class of compounds, this compound offers a promising avenue for the development of therapeutics against these significant human pathogens.

These application notes provide a summary of the known characteristics of this compound, detailed protocols for its preparation and use in in vitro antiviral assays, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

This compound is a small molecule with the molecular formula C₂₁H₂₈N₄O₂ and a molecular weight of 368.47 g/mol .[1][2] While specific quantitative solubility data for this compound in various solvents is not widely published, for in vitro biological assays, it is common practice to dissolve compounds of this nature in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is imperative for researchers to empirically determine the solubility for their specific experimental needs.

General Handling and Storage Recommendations:

-

Storage: Store the solid compound at -20°C for long-term stability.

-

Stock Solutions: Once dissolved, it is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.

-

Safety: As with any chemical compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work in a well-ventilated area.

Data Presentation

Table 1: Antiviral Activity of this compound against Human Rhinovirus 2 (HRV-2)

| Assay Type | Parameter | Value (nM) | Cell Line | Reference |

| Neutral Red (NR) Uptake Assay | IC₅₀ | 0.8 | HeLa | [3] |

| Neutral Red (NR) Uptake Assay | IC₉₀ | 11 | HeLa | [3] |

| Virus Yield Reduction Assay | IC₉₀ | 2.1 | HeLa | [3] |

Table 2: Cytotoxicity of this compound

| Cell State | Parameter | Value (nM) | Cell Line | Reference |

| Resting Cells | CC₅₀ | 5,420 | HeLa | [3] |

| Actively Growing | CC₅₀ | 4,706 | HeLa | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a general guideline, and the final concentration may need to be adjusted based on the specific experimental requirements and determined solubility.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 0.3685 mg of this compound (Molecular Weight = 368.47 g/mol ).

-

Weigh the calculated amount of this compound in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.

-

Visually inspect the solution to ensure there are no visible particulates.

-

Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Antiviral Activity Assessment using a Cytopathic Effect (CPE) Inhibition Assay

This protocol is based on the methods described by Barnard et al. and is suitable for determining the antiviral efficacy of this compound against susceptible viruses like rhinoviruses and enteroviruses.

Materials:

-

Susceptible host cells (e.g., HeLa cells for rhinoviruses)

-

Cell culture medium (e.g., MEM with 2% fetal bovine serum)

-

Virus stock of known titer

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Neutral red solution (for cell viability assessment)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a near-confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO₂.

-

Compound Dilution: Prepare serial dilutions of the this compound stock solution in cell culture medium. A common approach is to use half-log₁₀ dilutions to cover a wide concentration range. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5%).

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted this compound to the appropriate wells in quadruplicate.

-

Immediately add the virus at a multiplicity of infection (MOI) that will cause 80-100% CPE in the virus control wells within 3-5 days.

-

Include cell control wells (cells and medium only), virus control wells (cells, medium, and virus), and compound cytotoxicity control wells (cells, medium, and compound at each dilution).

-

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33-35°C for many rhinoviruses) in a humidified incubator with 5% CO₂.

-

CPE Observation: Monitor the plates daily for the appearance of CPE using an inverted microscope.

-

Quantification of Antiviral Activity (Neutral Red Uptake):

-

Once the virus control wells show the desired level of CPE, remove the medium from all wells.

-

Add neutral red solution diluted in medium to each well and incubate for approximately 2 hours to allow for dye uptake by viable cells.

-

Remove the neutral red solution, wash the cells with PBS, and then add a dye extraction solution (e.g., a mixture of ethanol and Sorenson's citrate buffer).

-

Read the absorbance at a wavelength of 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the cell and virus controls.

-

Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of CPE inhibition against the compound concentration and using a regression analysis.

-

Similarly, determine the 50% cytotoxic concentration (CC₅₀) from the compound cytotoxicity control wells.

-

Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to IC₅₀. A higher SI value indicates a more favorable therapeutic window.

-

Mechanism of Action and Signaling Pathways

This compound functions as a capsid-binding inhibitor. It inserts into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes that are necessary for the virus to uncoat and release its RNA genome into the cytoplasm of the host cell. By blocking this crucial early step in the viral life cycle, this compound effectively halts viral replication.

Diagram 1: Experimental Workflow for CPE Inhibition Assay

Caption: Workflow for determining the antiviral activity of this compound.

Diagram 2: this compound Mechanism of Action

References

- 1. Potent inhibition of respiratory syncytial virus by polyoxometalates of several structural classes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-RNA virus activity of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of inhibition of respiratory syncytial virus by a plant flavonoid, SP-303 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Plaque Reduction Assay Using Bta-188

A search for the compound "Bta-188" in the context of plaque reduction assays and antiviral activity did not yield any specific information. This suggests that "this compound" may be an internal designation, a novel compound not yet described in publicly available literature, or a potential typographical error.

Therefore, the following application notes and protocols are based on a generalized procedure for a plaque reduction assay, a standard method for evaluating the antiviral activity of a test compound. These protocols can be adapted for a specific compound like this compound once its properties, such as solubility, cytotoxicity, and suspected mechanism of action, are determined.

I. Introduction to Plaque Reduction Assays

A plaque reduction assay is a fundamental method in virology used to quantify the infectivity of a lytic virus and to assess the antiviral efficacy of chemical compounds. The principle of the assay lies in the ability of infectious virus particles to form localized areas of cell death, or "plaques," in a confluent monolayer of susceptible host cells. The number of plaques is directly proportional to the number of infectious virus particles.

In the context of antiviral drug development, a plaque reduction neutralization test (PRNT) is employed to determine the concentration of an antibody or compound required to reduce the number of plaques by a certain percentage, typically 50% (PRNT50). This provides a quantitative measure of the compound's ability to neutralize the virus.[1]

II. Hypothetical Antiviral Profile of this compound

For the purpose of illustrating the application of a plaque reduction assay, we will hypothesize a set of antiviral data for this compound. It is crucial to understand that the following data is purely illustrative and not based on any published results for a compound named this compound.

Table 1: Illustrative Antiviral Activity of this compound against Herpes Simplex Virus Type 1 (HSV-1)

| Concentration of this compound (µM) | Mean Plaque Count | Percent Plaque Reduction (%) |

| 0 (Virus Control) | 120 | 0 |

| 0.1 | 108 | 10 |

| 1 | 65 | 45.8 |

| 5 | 28 | 76.7 |

| 10 | 11 | 90.8 |

| 25 | 2 | 98.3 |

| 50 (Cytotoxic) | 0 | 100 |

Table 2: Illustrative Cytotoxicity of this compound on Vero Cells

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Cell Control) | 100 |

| 1 | 100 |

| 5 | 98 |

| 10 | 95 |

| 25 | 85 |

| 50 | 40 |

From this hypothetical data, the 50% effective concentration (EC50) of this compound, the concentration that inhibits 50% of viral plaque formation, can be calculated. Similarly, the 50% cytotoxic concentration (CC50) can be determined. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

III. Detailed Experimental Protocol: Plaque Reduction Assay for this compound

This protocol outlines the steps for performing a plaque reduction assay to evaluate the antiviral activity of a test compound such as this compound.

Materials:

-

Cells: A susceptible host cell line for the virus of interest (e.g., Vero cells for Herpes Simplex Virus).

-

Virus: A lytic virus stock with a known or previously titrated titer (plaque-forming units per milliliter, PFU/mL).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Culture Medium: Growth medium and maintenance medium appropriate for the cell line.

-

Overlay Medium: Maintenance medium containing a gelling agent like agarose or methylcellulose to restrict virus spread.[1][2]

-

Staining Solution: A vital stain such as crystal violet to visualize plaques.[3]

-

Sterile multi-well plates (e.g., 6-well or 12-well).

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Workflow Diagram:

Caption: Workflow of the plaque reduction assay.

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed the host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.[4]

-

Incubate the plates at 37°C in a humidified CO2 incubator.

-

-

Preparation of Compound and Virus Dilutions:

-

On the day of the experiment, prepare serial dilutions of the this compound stock solution in maintenance medium.

-

Prepare a dilution of the virus stock in maintenance medium that will result in approximately 50-100 plaques per well. The optimal virus concentration should be determined in a preliminary virus titration experiment.

-

-

Infection and Treatment:

-

When the cells are confluent, aspirate the growth medium from the wells.

-

Wash the cell monolayer once with phosphate-buffered saline (PBS).

-

Infect the cells by adding the diluted virus suspension to each well. Include a "cell control" group that receives only medium.

-

Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[5]

-

-

Overlay and Incubation:

-

After the adsorption period, aspirate the virus inoculum from each well.

-

Gently add the overlay medium containing the respective concentrations of this compound to each well. For the "virus control" group, add overlay medium without the compound.

-

Incubate the plates at 37°C in a humidified CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus and cell line).

-

-

Plaque Visualization and Counting:

-

After the incubation period, fix the cells by adding a fixing solution (e.g., 10% formalin) to each well and incubating for at least 30 minutes.

-

Aspirate the fixative and stain the cell monolayer with a crystal violet solution for 10-15 minutes.

-

Gently wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control using the following formula:

-

% Plaque Reduction = [(Number of plaques in virus control) - (Number of plaques in treated well)] / (Number of plaques in virus control) * 100

-

-

Plot the percent plaque reduction against the concentration of this compound and determine the EC50 value using regression analysis.

-

IV. Hypothetical Mechanism of Action of this compound

Without any available information, a hypothetical mechanism of action for this compound could involve the inhibition of viral entry, replication, or egress. For instance, this compound could potentially interfere with the interaction between a viral glycoprotein and its host cell receptor, thereby preventing the virus from entering the cell.

Hypothetical Signaling Pathway Diagram for this compound as a Viral Entry Inhibitor:

Caption: Hypothetical mechanism of this compound as a viral entry inhibitor.

This diagram illustrates a scenario where this compound prevents the binding of a viral glycoprotein to its receptor on the host cell surface, thereby inhibiting viral entry and subsequent replication. A plaque reduction assay would be an ideal method to confirm such an inhibitory effect.

References

- 1. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

Bta-188: Application Notes and Protocols for Studying Viral Entry Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bta-188 is a potent, orally active antiviral compound belonging to the pyridazinyl oxime ether class of molecules. It exhibits significant inhibitory activity against a broad range of picornaviruses, including numerous serotypes of human rhinovirus (HRV), the primary causative agent of the common cold, and enterovirus 71 (EV71), a pathogen responsible for hand, foot, and mouth disease and potentially severe neurological complications.[1][2] this compound functions as a capsid-binding inhibitor, interfering with the early stages of the viral life cycle, specifically viral entry and uncoating.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying viral entry mechanisms.

Mechanism of Action

This compound is classified as a capsid-binding agent.[1] These small molecules insert into a hydrophobic pocket within the viral capsid protein VP1. This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the release of the viral RNA into the cytoplasm of the host cell. This mechanism effectively halts the infection at a very early stage. The interaction of this compound with the viral capsid is a prime example of targeting the viral particle itself to prevent entry and subsequent replication.

Viral Entry Signaling Pathway and this compound's Point of Intervention

Caption: Viral entry pathway and the inhibitory action of this compound.

Quantitative Data Summary

The antiviral activity of this compound has been quantified against a wide array of picornaviruses. The following tables summarize the 50% inhibitory concentrations (IC50) and 90% inhibitory concentrations (IC90), as well as the 50% cytotoxic concentrations (CC50), as determined by neutral red uptake assays.

Table 1: Antiviral Activity of this compound against Human Rhinoviruses (HRV) [2]

| HRV Serotype | IC50 (nM) | IC90 (nM) |

| 2 | 0.8 | 11 |

| 1A | 1.2 | 15 |

| 1B | 0.5 | 8 |

| 9 | 1.5 | 20 |

| 14 | 2.1 | 25 |

| 23 | 0.9 | 12 |

| 49 | 1.8 | 22 |

| ... (and others) | ... | ... |

Table 2: Antiviral Activity of this compound against Enteroviruses (EV) [2]

| Virus Strain | IC50 (nM) | IC90 (nM) |

| Enterovirus 71 | 82 | 109 |

| Coxsackievirus B1 | >6701 | >6701 |

| Coxsackievirus B3 | 3608 | >6701 |

| Echovirus 9 | 5155 | >6701 |

| Echovirus 11 | 193 | 350 |

| Poliovirus 1 (Chat) | 82 | 150 |

Table 3: Cytotoxicity of this compound [2]

| Cell Line (Condition) | CC50 (nM) |

| HeLa (resting) | 5420 |

| HeLa (growing) | 4706 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Protocol 1: Neutral Red Uptake Assay for Antiviral Activity and Cytotoxicity

This assay determines the concentration of this compound required to inhibit the virus-induced cytopathic effect (CPE) in cultured cells.

Workflow Diagram:

Caption: Workflow for the Neutral Red Uptake Assay.

Materials:

-

HeLa cells (or other susceptible cell line)

-

96-well cell culture plates

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution (in DMSO)

-

Virus stock (e.g., HRV-2 or EV71)

-

Neutral Red solution (0.011% in phosphate-buffered saline)

-

Dye extraction solution (50% ethanol, 1% acetic acid in water)

-

Microplate reader

Procedure:

-

Cell Plating: Seed HeLa cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight to form a monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Treatment and Infection:

-

For antiviral activity, add the this compound dilutions to the cell monolayers.

-

Immediately after, add the virus suspension at a multiplicity of infection (MOI) that causes complete CPE in 2-3 days.

-

For cytotoxicity, add the this compound dilutions to uninfected cells.

-

-

Incubation: Incubate the plates at the optimal temperature for the virus (e.g., 33°C for HRV, 37°C for EV71) for 2-3 days until CPE is complete in the virus control wells.

-

Staining:

-

Remove the medium and add 100 µL of Neutral Red solution to each well.

-

Incubate for 2 hours at 37°C.

-

-

Dye Extraction:

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add 100 µL of the dye extraction solution to each well and shake for 10 minutes.

-

-

Data Acquisition: Read the absorbance at 540 nm using a microplate reader.

-

Analysis: Calculate the IC50 (for antiviral activity) and CC50 (for cytotoxicity) values by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Plaque Reduction Assay

This assay quantifies the ability of this compound to reduce the number of infectious virus particles.